molecular formula C16H10F3NO4 B12715366 8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-20-0

8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

Cat. No.: B12715366
CAS No.: 120260-20-0
M. Wt: 337.25 g/mol
InChI Key: LTEHQWUKSGHJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxazatricyclo structure. The presence of multiple functional groups and rings makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable dioxazatricyclo precursor under palladium-catalyzed coupling conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione stands out due to its unique tricyclic structure and the presence of both dioxazatricyclo and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

120260-20-0

Molecular Formula

C16H10F3NO4

Molecular Weight

337.25 g/mol

IUPAC Name

8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

InChI

InChI=1S/C16H10F3NO4/c17-16(18,19)8-4-2-1-3-7(8)11-12-9(5-23-14(12)21)20-10-6-24-15(22)13(10)11/h1-4,11,20H,5-6H2

InChI Key

LTEHQWUKSGHJKF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4C(F)(F)F)C(=O)O1

Origin of Product

United States

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